4-(Chloromethyl)-2-methylquinoline
Overview
Description
4-(Chloromethyl)-2-methylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The chloromethyl and methyl groups on the quinoline scaffold suggest potential reactivity and usefulness in various chemical syntheses.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from simple precursors. For instance, a general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives, which are structurally related to 4-(chloromethyl)-2-methylquinoline, has been described using o-anthranilic acids as starting materials . Similarly, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps starting from 4-methoxyaniline . These methods highlight the versatility of quinoline derivatives in chemical synthesis and their potential for modification at various positions on the ring system.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, a related compound, was confirmed by X-ray crystallography . Additionally, the crystal structure of a novel quinolinone derivative was studied, providing insights into the molecular geometry and intermolecular interactions . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For instance, novel 4-amino-2-phenylquinoline derivatives were synthesized by amination reactions of 4-chloro-2-arylquinoline compounds . The reactivity of the chloromethyl group in such compounds is influenced by steric and electronic effects, which can affect the yield and outcome of the reaction. Additionally, reactions of 4-methylquinolines with thionyl chloride have been explored, leading to the formation of dithioloquinolinones and bis(dichloroquinolyl)methyl trisulphanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of substituents like chloromethyl and methyl groups can significantly alter these properties. For example, the synthesis and magnetic characteristics of new tetrachloroferrates(III) with quinolinium and 4-amino-2-methylquinolinium cation were investigated, revealing the influence of the quinoline moiety on the magnetic properties of the compounds . Furthermore, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated the potential for quinoline derivatives to form salts, which can affect their solubility and stability .
Scientific Research Applications
Summary of the Application
“4-(Chloromethyl)-2-methylquinoline” is used as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds .
Methods of Application or Experimental Procedures
An improved one-step synthesis of 2-chloromethyl-4(3 H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . This method allows for the convenient preparation of 2-hydroxy-methyl-4(3 H)-quinazolinones in one pot .
Results or Outcomes
Two novel 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position were synthesized and showed promising anticancer activity in vitro .
2. Application in Pharmaceutical Research
Summary of the Application
“4-(Chloromethyl)-2-methylquinoline” is used as a pharmaceutical intermediate .
Methods of Application or Experimental Procedures
The compound is typically stored under dry inert gas, as it is sensitive to moisture . It reacts with water and is incompatible with oxidizing agents and bases .
Results or Outcomes
The specific outcomes of this application are not provided in the source .
3. Application in Hypercrosslinked Porous Polymer Materials
Summary of the Application
“4-(Chloromethyl)-2-methylquinoline” is used as a crosslinker in the synthesis of hypercrosslinked polymers (HCPs), which are a series of permanent microporous polymer materials .
Methods of Application or Experimental Procedures
The HCP material is synthesized by Friedel Craft reactions . Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
Results or Outcomes
These HCPs have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions . They have potential applications in energy and environmental fields such as gas storage, carbon capture, removal of pollutants, molecular separation, catalysis, drug delivery, sensing etc .
4. Application in Chloromethylation
Summary of the Application
“4-(Chloromethyl)-2-methylquinoline” can be used as a reagent in chloromethylation reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The specific outcomes of this application are not provided in the source .
5. Application in Water Treatment
Summary of the Application
“4-(Chloromethyl)-2-methylquinoline” is used in the synthesis of hypercrosslinked polymers (HCPs), which have been intensively used in recent years for water treatment .
Methods of Application or Experimental Procedures
The HCP material is synthesized by Friedel Craft reactions . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
Results or Outcomes
These HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc . These extraordinary features make HCPs promising candidates for solving environmental pollution and energy crisis .
6. Application in Gas Storage
Summary of the Application
“4-(Chloromethyl)-2-methylquinoline” is used in the synthesis of hypercrosslinked polymers (HCPs), which have been intensively used in recent years for gas storage .
Methods of Application or Experimental Procedures
The HCP material is synthesized by Friedel Craft reactions . The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
Results or Outcomes
These HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc . These extraordinary features make HCPs promising candidates for solving environmental pollution and energy crisis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCWGPJQMVGBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468180 | |
Record name | 4-(chloromethyl)-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-methylquinoline | |
CAS RN |
288399-19-9 | |
Record name | 4-(chloromethyl)-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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